molecular formula C10H11ClFN3 B1396424 [3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride CAS No. 1332528-59-2

[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride

Cat. No. B1396424
M. Wt: 227.66 g/mol
InChI Key: SUMHUJUTRHHCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” is not explicitly mentioned in the available literature .


Chemical Reactions Analysis

The chemical reactions involving “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of compounds related to [3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride is in antimicrobial activity. For instance, studies have shown that certain derivatives exhibit excellent to good antibacterial activity compared to reference drugs, particularly against a range of bacterial strains (Mistry, Desai, & Desai, 2016). This finding indicates a potential for developing new antimicrobial agents from this class of compounds.

Synthesis and Properties

Research also focuses on the synthesis and properties of compounds structurally related to [3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride. Studies detail various synthesis methods, demonstrating the chemical flexibility and adaptability of these compounds (Sosnovskikh, Barabanov, Usachev, Irgashev, & Moshkin, 2005). These methods are crucial for exploring new applications and improving existing ones.

Crystal Structures and Molecular Modeling

Investigations into the crystal structures and molecular modeling of related pyrazole derivatives are also a key area of research. Understanding the crystal structure provides insights into the physical and chemical properties of these compounds, which is essential for their application in various fields, including medicinal chemistry (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Fungicidal and Herbicidal Activity

These compounds have also been explored for their potential in agriculture, particularly in fungicidal and herbicidal applications. Some derivatives have shown moderate fungicidal activity against certain plant pathogens, indicating their potential as agricultural chemicals (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).

Safety And Hazards

The safety and hazards associated with “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” are not explicitly mentioned in the available literature .

Future Directions

The future directions for research on “[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride” are not explicitly mentioned in the available literature .

properties

IUPAC Name

3-fluoro-4-(4-methylpyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11;/h2-6H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMHUJUTRHHCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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